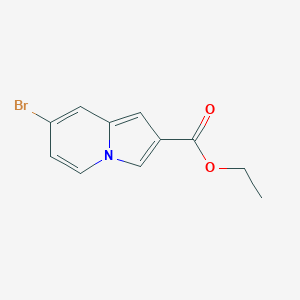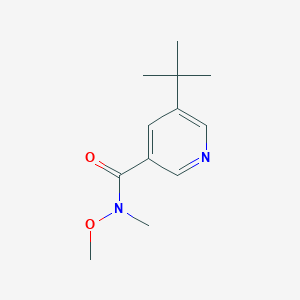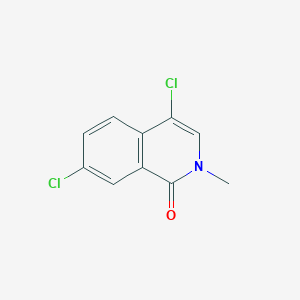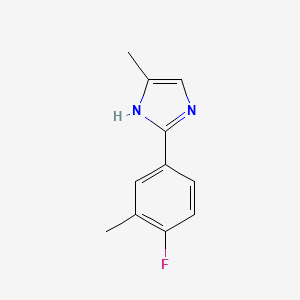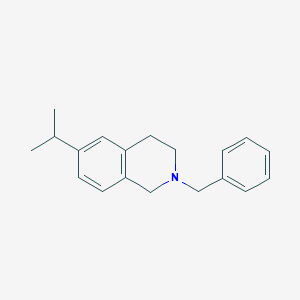
2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their structural similarity to natural alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . The reaction conditions often include the use of hydrochloric acid at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Pictet-Spengler reaction to ensure high yield and purity, possibly using continuous flow reactors to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially at the benzylic and isopropyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for benzylic bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl alcohol or benzaldehyde derivatives, while reduction can produce fully saturated tetrahydroisoquinoline derivatives .
Applications De Recherche Scientifique
2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and interactions with various biological targets.
Mécanisme D'action
The mechanism of action of 2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors in the nervous system. It may exert its effects by modulating neurotransmitter levels or inhibiting specific enzymes involved in neuroinflammation . The exact pathways and targets are still under investigation, but its structural similarity to natural alkaloids suggests it may interact with similar biological systems .
Comparaison Avec Des Composés Similaires
- 2-Benzyl-1,2,3,4-tetrahydroisoquinoline
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 6-Nitro-1,2,3,4-tetrahydroisoquinoline
Comparison: 2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both benzyl and isopropyl groups, which may enhance its biological activity and specificity compared to other tetrahydroisoquinoline derivatives . The isopropyl group can influence the compound’s lipophilicity and ability to cross biological membranes, potentially making it more effective in certain applications .
Propriétés
Formule moléculaire |
C19H23N |
|---|---|
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
2-benzyl-6-propan-2-yl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H23N/c1-15(2)17-8-9-19-14-20(11-10-18(19)12-17)13-16-6-4-3-5-7-16/h3-9,12,15H,10-11,13-14H2,1-2H3 |
Clé InChI |
VWUVUYLRZYSZIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(CN(CC2)CC3=CC=CC=C3)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13663647.png)
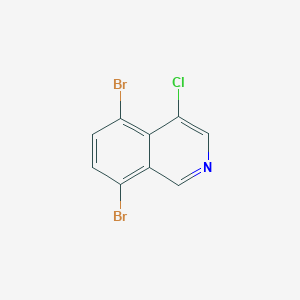
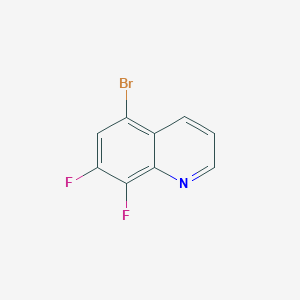
![8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)
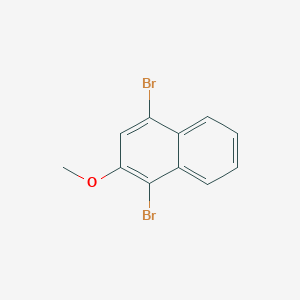
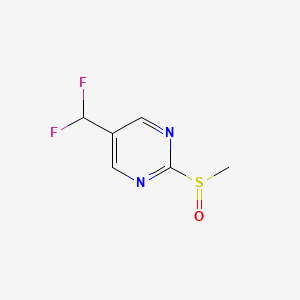

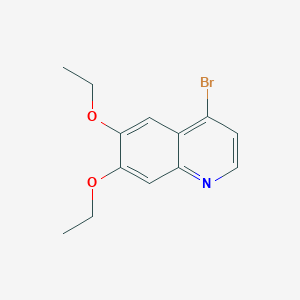
![2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663695.png)
